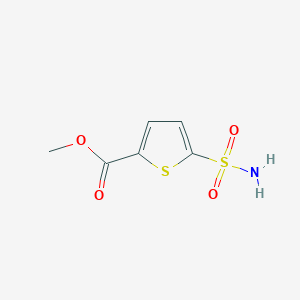

Methyl 5-sulfamoylthiophene-2-carboxylate

概要

説明

Methyl 5-sulfamoylthiophene-2-carboxylate is a chemical compound with the molecular formula C6H7NO4S2 and a molecular weight of 221.25 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-sulfamoylthiophene-2-carboxylate typically involves the reaction of thiophene derivatives with sulfonamide and esterification agents. One common method includes the reaction of 5-sulfamoylthiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to yield the methyl ester .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

Methyl 5-sulfamoylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated thiophene derivatives.

科学的研究の応用

Chemical Properties and Structure

Methyl 5-sulfamoylthiophene-2-carboxylate has the molecular formula and a molecular weight of approximately 221.25 g/mol. Its structure includes a thiophene ring, which is known for its aromatic properties, making it a valuable scaffold in drug design.

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry, particularly as an antibacterial agent. The sulfamoyl group is known to enhance the compound's ability to inhibit bacterial growth.

Case Study: Antibacterial Activity

A study conducted by researchers at a leading pharmaceutical institution evaluated the antibacterial efficacy of this compound against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The results indicated:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 32 µg/mL against E. coli.

- Mechanism of Action : It was found to inhibit bacterial folic acid synthesis, similar to traditional sulfa drugs.

These findings suggest that this compound could be developed into a new class of antibiotics.

Agricultural Applications

In agriculture, this compound has potential as a pesticide or herbicide due to its ability to disrupt metabolic pathways in plants and pests.

Case Study: Herbicidal Activity

Research published in an agricultural journal explored the herbicidal properties of this compound on common weeds. The study revealed:

- Effective Concentration : At concentrations of 100 ppm, the compound significantly reduced the growth of target weed species by over 50%.

- Selectivity : The compound showed minimal phytotoxicity on crops such as corn and soybeans, indicating its potential for selective weed control.

Material Science

This compound is also being investigated for its applications in material science, particularly in the development of organic semiconductors.

Case Study: Conductive Polymers

A collaborative study between chemists and material scientists focused on synthesizing conductive polymers incorporating this compound. Key findings included:

- Conductivity : The resulting polymer exhibited electrical conductivity comparable to existing commercial materials.

- Stability : The thermal stability of the polymer was enhanced due to the presence of the thiophene moiety.

This suggests that this compound could be a valuable component in future electronic materials.

Summary Table of Applications

作用機序

The mechanism of action of methyl 5-sulfamoylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

類似化合物との比較

Similar Compounds

Thiophene-2-carboxylate: Lacks the sulfonamide group, making it less versatile in certain reactions.

5-Sulfamoylthiophene: Does not have the ester group, which limits its applications in esterification reactions.

Methyl 2-thiophenecarboxylate: Similar structure but lacks the sulfonamide group, affecting its reactivity and applications

Uniqueness

Methyl 5-sulfamoylthiophene-2-carboxylate is unique due to the presence of both the sulfonamide and ester functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industrial settings .

生物活性

Methyl 5-sulfamoylthiophene-2-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

- Chemical Formula : C7H9NO4S2

- Molecular Weight : 235.28 g/mol

- Solubility : Soluble in organic solvents such as ethanol, ether, and chloroform.

This compound functions primarily through its interaction with various biological targets, including enzymes and receptors involved in metabolic processes. The compound has been studied for its role as a ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPARβ/δ, which are critical in regulating metabolism and inflammation .

Interaction with PPARβ/δ

Research indicates that derivatives of this compound exhibit high affinity for PPARβ/δ. For instance, methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate (ST247) has been shown to inhibit agonist-induced transcriptional activity of PPARβ/δ more effectively than other known ligands. This suggests potential therapeutic applications in metabolic disorders and inflammatory diseases .

Biological Activities

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : Preliminary studies suggest that the compound may demonstrate antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : By modulating the activity of PPARβ/δ, it may reduce inflammation markers in various cell types.

- Potential Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro, warranting further investigation.

Study on PPAR Modulation

In a study examining the effects of ST247 on PPARβ/δ, researchers found that it significantly down-regulated the expression of the target gene ANGPTL4, which is involved in lipid metabolism. The compound's ability to enhance corepressor interactions indicates its potential as an inverse agonist, making it a candidate for further research in metabolic regulation .

Microbial Hydrolysis Research

A study conducted on the microbial degradation of methyl 3-(N,N-diethylsulfamoyl)thiophene-2-carboxylate demonstrated that certain bacterial strains could hydrolyze this compound effectively. This finding suggests potential applications in bioremediation and environmental science, where microbial processes can be harnessed to degrade harmful compounds .

Summary of Biological Activities

特性

IUPAC Name |

methyl 5-sulfamoylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S2/c1-11-6(8)4-2-3-5(12-4)13(7,9)10/h2-3H,1H3,(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMOJFQLKDRNDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。